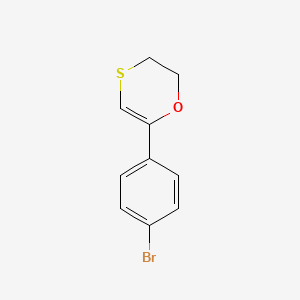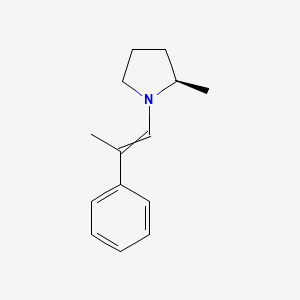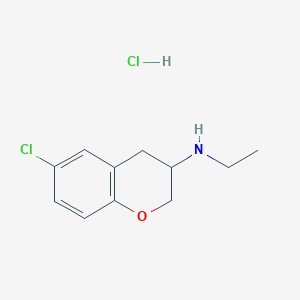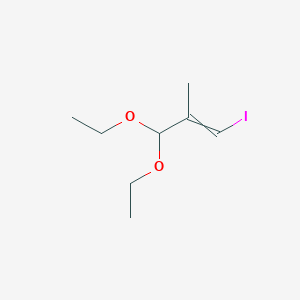![molecular formula C12H22N2O3 B14591318 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid CAS No. 61638-97-9](/img/structure/B14591318.png)
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a hexyl chain attached to an oxobutenoic acid backbone. Its reactivity and biological activity make it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted heating, which provides the desired products in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
化学反応の分析
Types of Reactions
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate for the synthesis of other complex molecules.
Biology: The compound exhibits biological activity, making it useful in studying cellular processes and drug development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)butyric acid: This compound shares the dimethylamino group but has a different backbone structure.
Indolyl substituted 4-oxobut-2-enoic acids: These compounds have similar oxobutenoic acid backbones but different substituents, such as indole rings.
Uniqueness
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and its versatile reactivity. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for diverse applications.
特性
CAS番号 |
61638-97-9 |
|---|---|
分子式 |
C12H22N2O3 |
分子量 |
242.31 g/mol |
IUPAC名 |
4-[6-(dimethylamino)hexylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H22N2O3/c1-14(2)10-6-4-3-5-9-13-11(15)7-8-12(16)17/h7-8H,3-6,9-10H2,1-2H3,(H,13,15)(H,16,17) |
InChIキー |
UDYSOZJBGSDJPI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCCCCNC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)



![1-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14591275.png)

![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)

![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)

![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)

